molecular formula C11H17F3N2O6 B1377514 Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate CAS No. 1443979-21-2

Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate

Cat. No.: B1377514
CAS No.: 1443979-21-2
M. Wt: 330.26 g/mol
InChI Key: QRZPOPSIQGCERL-UHFFFAOYSA-N
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Description

Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate is a synthetic organic compound with the molecular formula C11H17F3N2O6. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoroacetic acid group, an ethyl ester, and a morpholin-3-ylformamido group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate typically involves the reaction of ethyl 2-(morpholin-3-ylformamido)acetate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate involves its ability to inhibit the synthesis of disulfide bonds in protein chains by inhibiting the enzyme glutathione reductase . This inhibition disrupts the formation of protein structures, which can lead to the inhibition of cancer cell growth. The compound’s interaction with cellulose and crystalline cellulose also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate is unique due to the presence of the trifluoroacetic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit glutathione reductase and bind to cellulose distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 2-(morpholine-3-carbonylamino)acetate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4.C2HF3O2/c1-2-15-8(12)5-11-9(13)7-6-14-4-3-10-7;3-2(4,5)1(6)7/h7,10H,2-6H2,1H3,(H,11,13);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZPOPSIQGCERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1COCCN1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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